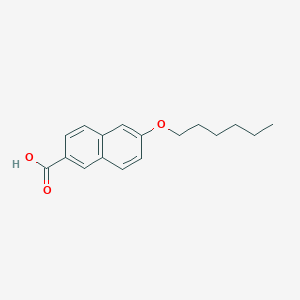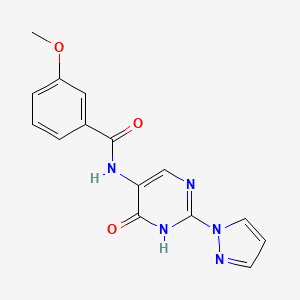
3-methoxy-N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide is a heterocyclic compound that features a pyrazole and pyrimidine ring system. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Métodos De Preparación
The synthesis of 3-methoxy-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide typically involves the formation of the pyrazole and pyrimidine rings followed by their coupling with a benzamide moiety. Common synthetic routes include:
Cyclocondensation Reactions: This involves the reaction of hydrazine derivatives with diketones or ketoesters to form the pyrazole ring.
Nucleophilic Addition-Elimination Reactions: These reactions are used to introduce the pyrimidine ring by reacting appropriate precursors under controlled conditions.
Coupling Reactions: The final step involves coupling the pyrazole-pyrimidine intermediate with a benzamide derivative under conditions that promote amide bond formation.
Análisis De Reacciones Químicas
3-methoxy-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the pyrazole or pyrimidine rings, using reagents like alkyl halides or acyl chlorides.
Aplicaciones Científicas De Investigación
3-methoxy-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide has been explored for various scientific research applications:
Chemistry: It serves as a scaffold for the synthesis of other heterocyclic compounds with potential biological activities.
Biology: The compound has been studied for its interactions with biological macromolecules, such as enzymes and receptors.
Medicine: Research has focused on its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-methoxy-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit an enzyme involved in a disease pathway, thereby reducing disease symptoms.
Comparación Con Compuestos Similares
3-methoxy-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide can be compared with other pyrazole and pyrimidine derivatives:
Pyrazole Derivatives: Compounds like 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide have shown similar biological activities.
Pyrimidine Derivatives: Compounds such as hydrazine-coupled pyrazole derivatives have been studied for their antileishmanial and antimalarial activities.
The uniqueness of 3-methoxy-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide lies in its combined pyrazole-pyrimidine structure, which provides a versatile platform for further chemical modifications and biological evaluations.
Propiedades
Fórmula molecular |
C15H13N5O3 |
|---|---|
Peso molecular |
311.30 g/mol |
Nombre IUPAC |
3-methoxy-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C15H13N5O3/c1-23-11-5-2-4-10(8-11)13(21)18-12-9-16-15(19-14(12)22)20-7-3-6-17-20/h2-9H,1H3,(H,18,21)(H,16,19,22) |
Clave InChI |
DITKEFZOOAMKQC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C(=O)NC2=CN=C(NC2=O)N3C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


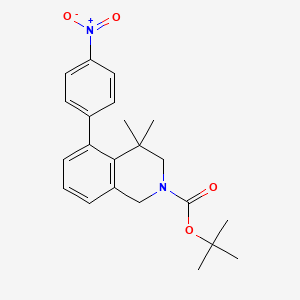

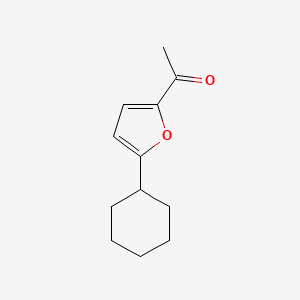

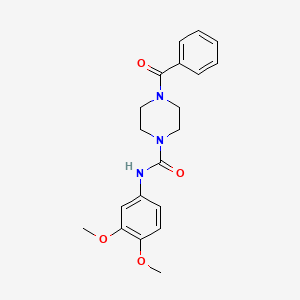
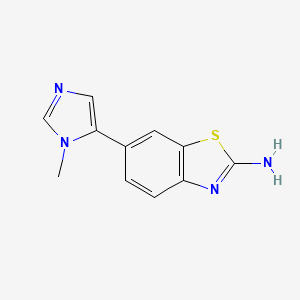

![3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole](/img/structure/B13880939.png)
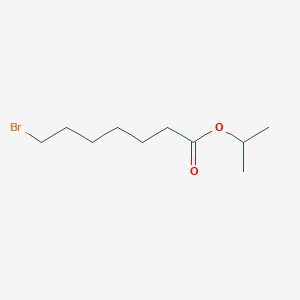
![Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-ethoxypropanoate](/img/structure/B13880942.png)
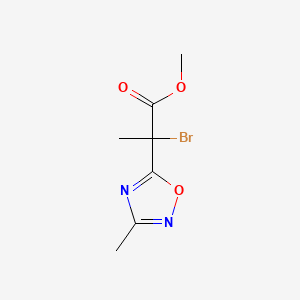
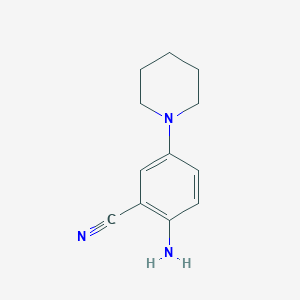
![Tert-butyl 3-methylpyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13880949.png)
